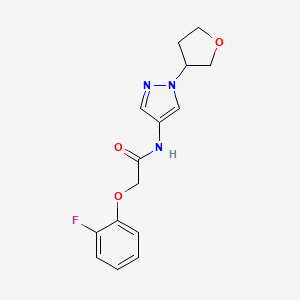

2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has unique properties that make it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, determined in vitro through various assays. The study highlights the impact of hydrogen bonding on self-assembly processes, showcasing the structural versatility and potential application of pyrazole-acetamide derivatives in developing antioxidant agents (Chkirate et al., 2019).

Anti-Inflammatory Activity

Another study focused on the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, revealing significant anti-inflammatory activity among several derivatives. This research demonstrates the therapeutic potential of pyrazole-acetamide derivatives in anti-inflammatory drug development (Sunder & Maleraju, 2013).

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase as a catalyst, represents a key step in the synthesis of antimalarial drugs. This study underscores the importance of enzymatic catalysis in achieving selective acetylation, critical for the efficient and environmentally friendly production of pharmaceuticals (Magadum & Yadav, 2018).

Novel Potential Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their antipsychotic-like profile in behavioral animal tests. These compounds, showing a distinct mechanism of action from traditional antipsychotics, highlight the ongoing search for novel therapeutic agents with improved safety profiles and efficacy (Wise et al., 1987).

Mechanism of Action

Mode of Action

The compound, also known as 2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide, has been synthesized and screened for its anticonvulsant activities . It seems that this effect is mediated by benzodiazepine receptors and other unknown mechanisms

Result of Action

The compound shows considerable anticonvulsant activity in both PTZ and MES models . This suggests that the compound could potentially be used in the treatment of conditions such as epilepsy.

properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3/c16-13-3-1-2-4-14(13)22-10-15(20)18-11-7-17-19(8-11)12-5-6-21-9-12/h1-4,7-8,12H,5-6,9-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLQKHXEDBLCFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone](/img/structure/B2856482.png)

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2856489.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2856490.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B2856500.png)

![1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2856502.png)